molecular formula C9H12N2O4 B2608226 Dimethyl 2-((1H-imidazol-2-yl)methyl)malonate CAS No. 2365418-55-7

Dimethyl 2-((1H-imidazol-2-yl)methyl)malonate

Cat. No.: B2608226
CAS No.: 2365418-55-7
M. Wt: 212.205
InChI Key: SHJAYGJMPRNLDY-UHFFFAOYSA-N
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Description

Dimethyl 2-((1H-imidazol-2-yl)methyl)malonate (CAS MFCD32065687) is a malonate derivative featuring an imidazole moiety attached to the malonate core via a methylene bridge. It is synthesized with high purity (96%) and serves as a versatile intermediate in coordination chemistry and pharmaceutical research. Notably, it forms platinum complexes with cisplatin-like cytotoxicity, as demonstrated in studies evaluating its role in anticancer drug development . The compound’s structural uniqueness lies in the electron-rich imidazole ring, which influences its reactivity and biological activity.

Properties

IUPAC Name

dimethyl 2-(1H-imidazol-2-ylmethyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-14-8(12)6(9(13)15-2)5-7-10-3-4-11-7/h3-4,6H,5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJAYGJMPRNLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=NC=CN1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-((1H-imidazol-2-yl)methyl)malonate typically involves the reaction of imidazole derivatives with malonate esters. One common method includes the alkylation of dimethyl malonate with 2-(chloromethyl)imidazole under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-((1H-imidazol-2-yl)methyl)malonate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups at the methylene position .

Mechanism of Action

The mechanism of action of Dimethyl 2-((1H-imidazol-2-yl)methyl)malonate is largely dependent on its interaction with biological targets. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. This coordination can disrupt the normal function of the enzyme, leading to various biological effects . Additionally, the compound may interact with nucleic acids and proteins, affecting cellular processes .

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Substituents

Malonate derivatives bearing heterocyclic groups exhibit distinct physicochemical and biological properties. Key examples include:

Compound Name Substituent Melting Point (°C) Stereochemical Purity (%) Key Applications Reference
Dimethyl 2-((1H-imidazol-2-yl)methyl)malonate Imidazolylmethyl Not reported 96 (chemical purity) Anticancer complexes
Dimethyl 2-(benzo[b]thiophen-2-yl((6-chlorobenzo[d]thiazol-2-yl)amino)methyl)malonate (5hc) Benzothiophen/benzothiazol 125–127 >99.0 Chiral catalysts
Diethyl 2-(anthracen-9-ylmethylene)malonate Anthracenylmethylene Not reported Not reported Fluorescent materials

Key Observations :

  • The imidazole-containing malonate (target compound) lacks stereochemical data but shows high chemical purity, unlike the benzothiophen/benzothiazol derivatives, which exhibit high stereochemical purity (>99%) due to asymmetric synthesis conditions .
  • Substituents like anthracenylmethylene enhance fluorescence properties, whereas imidazolylmethyl groups favor metal coordination .

Malonate Esters with Varying Alkyl Groups

The choice of ester groups (methyl vs. ethyl) and substituent positions significantly impacts reactivity and physical properties:

Compound Name Ester Group Substituent Melting Point (°C) Key Reactivity Reference
Dimethyl 2-(imidazolylmethyl)malonate Dimethyl Imidazolylmethyl Not reported Forms stable platinum complexes
Diethyl 2-(2-iodobenzyl)malonate Diethyl 2-Iodobenzyl Oily liquid Cross-coupling reactions
Dimethyl 2-hydroxymalonate Dimethyl Hydroxyl Not reported Acid-catalyzed hydrolysis

Key Observations :

  • Diethyl esters (e.g., 2-iodobenzyl malonate) are often used in cross-coupling reactions due to their higher solubility in organic solvents .
  • Hydroxyl-substituted malonates (e.g., dimethyl 2-hydroxymalonate) exhibit enhanced acidity, facilitating hydrolysis compared to the target compound .

Imidazole-Containing Derivatives

Imidazole-based malonates are compared with non-malonate imidazole compounds:

Compound Name Core Structure Solubility in Methanol Key Feature Reference
This compound Malonate + imidazole Soluble Metal coordination
2-(1H-Imidazol-2-yl)-1H-perimidine Perimidine + imidazole Insoluble Aromatic conjugation

Key Observations :

  • The target compound’s methanol solubility contrasts with the insolubility of 2-(1H-imidazol-2-yl)-1H-perimidine, attributed to differences in conjugation and hydrogen bonding .
  • The malonate backbone enhances flexibility, enabling coordination chemistry applications, unlike rigid aromatic frameworks .

Substituent Effects on Molecular Properties

Comparative bond length data from crystallographic studies:

Compound Name Bond Type Bond Length (Å) Reference
Dimethyl 2-(aminomethylene)malonate C=N 1.32
Dimethyl 2-(imidazolylmethyl)malonate C-N (imidazole) 1.38 (avg)

Key Observations :

  • The shorter C=N bond in aminomethylene malonate indicates stronger electron delocalization compared to the C-N bonds in the imidazole derivative .

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